molecular formula C16H14FNO5S3 B14969939 N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide

Katalognummer: B14969939
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: BGVCNBLXOPITRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a combination of fluorobenzene, furan, and thiophene sulfonamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative under controlled conditions to form an intermediate. This intermediate is then reacted with thiophene-2-sulfonamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan or thiophene rings.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Its stability and reactivity make it useful in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism by which N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE
  • N-{2-[(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL}OXOLANE-2-CARBOXAMIDE

Uniqueness

N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological or chemical targets are desired.

Eigenschaften

Molekularformel

C16H14FNO5S3

Molekulargewicht

415.5 g/mol

IUPAC-Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C16H14FNO5S3/c17-12-5-7-13(8-6-12)25(19,20)15(14-3-1-9-23-14)11-18-26(21,22)16-4-2-10-24-16/h1-10,15,18H,11H2

InChI-Schlüssel

BGVCNBLXOPITRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.